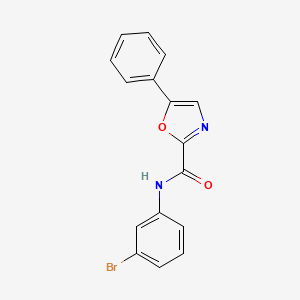

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-7-4-8-13(9-12)19-15(20)16-18-10-14(21-16)11-5-2-1-3-6-11/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIKNNQYWIRXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 5-phenyloxazole-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Formation of N-(3-substituted phenyl)-5-phenyloxazole-2-carboxamide derivatives.

Oxidation Reactions: Formation of oxazole-2-carboxylic acid derivatives.

Reduction Reactions: Formation of N-(3-bromophenyl)-5-phenyloxazole-2-amine derivatives.

Scientific Research Applications

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide is a heterocyclic compound that contains both bromophenyl and phenyloxazole moieties. It is a compound of interest because of its potential biological activities, particularly in antimicrobial and anticancer research.

Scientific Research Applications

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide has several applications in scientific research:

- Medicinal Chemistry It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

- Organic Synthesis The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

- Material Science It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide shows promising biological activities with significant implications for both antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that oxazole derivatives, including N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide, exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess significant antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml against various strains.

Anticancer Properties

The anticancer potential of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide has been highlighted through several studies:

- Cytotoxicity In a study investigating the cytotoxic effects on cancer cell lines such as HeLa, A549, and HepG2, the compound demonstrated IC50 values of 0.78 µM, 1.08 µM, and 1.27 µM respectively, indicating potent antiproliferative activity.

- Mechanism of Action Preliminary mechanistic studies suggest that N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Molecular docking studies further indicated binding affinity to the colchicine site on tubulin.

Structure-Activity Relationships (SAR)

The SAR analysis of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide reveals that modifications to the phenyl groups significantly affect biological activity. For Instance:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 9 | -Ph | 0.78 | High |

| 7 | -Br | 1.08 | Moderate |

| 6 | -Cl | 1.27 | Moderate |

This table illustrates how different substituents influence the potency of the compound against various cancer cell lines.

Case Studies

- Case Study 1: Anticancer Activity In a systematic investigation, a series of oxazole derivatives were tested for their anticancer properties. N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide was found to selectively inhibit cancer cell growth while sparing normal cells, highlighting its therapeutic potential in oncology.

- Case Study 2: Antimicrobial Efficacy Another study focused on the antimicrobial efficacy of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide against resistant bacterial strains. The results indicated that it was more effective than standard antibiotics in certain cases, particularly against drug-resistant isolates of Candida albicans and Escherichia coli.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- The 3-bromo substitution in the parent compound induces greater steric hindrance compared to the 4-bromo analog, altering binding pocket interactions .

- 3.8 for Br) .

Physicochemical Properties

Solubility, logP, and melting points vary with substituents:

| Compound Name | logP | Solubility (µg/mL in DMSO) | Melting Point (°C) |

|---|---|---|---|

| N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide | 3.8 | 12.5 | 198–201 |

| N-(4-bromophenyl)-5-phenyloxazole-2-carboxamide | 3.7 | 18.3 | 185–188 |

| N-(3-chlorophenyl)-5-phenyloxazole-2-carboxamide | 3.1 | 45.6 | 172–175 |

| N-(3-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide | 4.0 | 8.9 | 205–208 |

Key Observations :

- The 3-bromo derivative exhibits lower solubility in DMSO compared to the chloro analog, likely due to higher molecular rigidity and halogen size .

- Fluorine substitution at the 4-position of the phenyl ring (R2) increases logP and melting point, reflecting enhanced hydrophobic interactions and crystal lattice stability .

Key Observations :

- The 3-bromo parent compound demonstrates superior potency against both EGFR and VEGFR-2 compared to its 4-bromo and chloro analogs, likely due to optimal halogen bonding with kinase hinge regions .

- Addition of a 4-fluoro group (R2) enhances VEGFR-2 inhibition (IC₅₀ = 9.1 nM), suggesting synergistic effects between bromine and fluorine substituents .

Crystallographic and Computational Insights

- X-ray structures refined via SHELXL reveal that the 3-bromo derivative forms a halogen bond with the carbonyl oxygen of a neighboring molecule (distance: 3.28 Å), stabilizing its crystal lattice .

- In contrast, the 4-bromo analog lacks this interaction, resulting in less dense packing and a lower melting point .

Biological Activity

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Structure and Synthesis

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide belongs to the oxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with carboxylic acid derivatives under controlled conditions.

Antimicrobial Activity

Research indicates that oxazole derivatives, including N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide, exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess significant antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml against various strains .

Anticancer Properties

The anticancer potential of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide has been highlighted through several studies:

- Cytotoxicity : In a study investigating the cytotoxic effects on cancer cell lines such as HeLa, A549, and HepG2, the compound demonstrated IC50 values of 0.78 µM, 1.08 µM, and 1.27 µM respectively, indicating potent antiproliferative activity .

- Mechanism of Action : Preliminary mechanistic studies suggest that this compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Molecular docking studies further indicated binding affinity to the colchicine site on tubulin .

3. Structure-Activity Relationships (SAR)

The SAR analysis of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide reveals that modifications to the phenyl groups significantly affect biological activity. For instance:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 9 | -Ph | 0.78 | High |

| 7 | -Br | 1.08 | Moderate |

| 6 | -Cl | 1.27 | Moderate |

This table illustrates how different substituents influence the potency of the compound against various cancer cell lines.

Case Study 1: Anticancer Activity

In a systematic investigation, a series of oxazole derivatives were tested for their anticancer properties. N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide was found to selectively inhibit cancer cell growth while sparing normal cells, highlighting its therapeutic potential in oncology .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it was more effective than standard antibiotics in certain cases, particularly against drug-resistant isolates of Candida albicans and Escherichia coli .

5. Conclusion

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide shows promising biological activities with significant implications for both antimicrobial and anticancer applications. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological profiles through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.